2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

CAS No.: 4163-44-4

Cat. No.: VC2341486

Molecular Formula: C14H19FO9

Molecular Weight: 350.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4163-44-4 |

|---|---|

| Molecular Formula | C14H19FO9 |

| Molecular Weight | 350.29 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

| Standard InChI Key | JJXATNWYELAACC-HTOAHKCRSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Properties

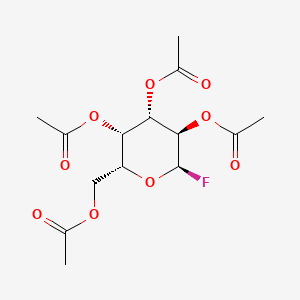

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride is a carbohydrate derivative where the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring are protected by acetyl groups, and the anomeric hydroxyl group is replaced by a fluoride. This structural arrangement gives the compound specific properties that make it particularly valuable in glycosylation reactions.

Basic Identification Data

| Property | Value |

|---|---|

| CAS Registry Number | 4163-44-4 |

| Molecular Formula | C₁₄H₁₉FO₉ |

| Molecular Weight | 350.29 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |

| Alternative Names | - 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl fluoride - Acetofluoro-alpha-D-galactose |

| InChI Key | JJXATNWYELAACC-HTOAHKCRSA-N |

The compound consists of a six-membered pyranose ring with a fluorine atom at the anomeric position and four acetyl groups protecting the hydroxyl functionalities . Its structure features specific stereochemistry characteristic of alpha-D-galactose derivatives, which plays a crucial role in its reactivity and applications.

Physical Properties

The compound exists as a white to off-white crystalline solid at room temperature. Due to its acetylated structure, it demonstrates good solubility in organic solvents such as chloroform, dichloromethane, and acetonitrile, but limited solubility in aqueous media. This solubility profile makes it suitable for various organic reactions conducted in non-aqueous environments .

Synthesis Methods

The synthesis of 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride typically involves a two-step process: acetylation of galactose followed by selective fluorination at the anomeric position.

Common Synthetic Routes

The most common synthetic pathway begins with the acetylation of D-galactose using acetic anhydride in the presence of a catalyst (typically pyridine or sodium acetate) to yield penta-O-acetyl-D-galactopyranose. The second step involves the selective conversion of the anomeric acetate to a fluoride using a fluorinating agent such as hydrogen fluoride-pyridine complex or diethylaminosulfur trifluoride (DAST) .

An alternative method involves the direct conversion of penta-O-acetyl-β-D-galactopyranose to the corresponding alpha-glycosyl fluoride using fluorinating agents like HF-pyridine, with controlled reaction conditions to ensure the desired anomeric configuration .

Stereoselective Synthesis

Achieving the alpha stereochemistry at the anomeric center requires careful control of reaction conditions. The reaction typically proceeds through an SN1-like mechanism, with the participating effect of the acetyl group at C-2 playing a crucial role in directing the stereochemical outcome. The neighboring group participation of the C-2 acetyl group leads to the formation of an acyloxonium intermediate, which is then attacked by the fluoride ion to yield predominantly the alpha anomer .

Reactivity and Chemical Properties

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride exhibits distinctive chemical properties that make it valuable in carbohydrate chemistry, particularly as a glycosyl donor.

Anomeric Reactivity

The fluoride group at the anomeric position serves as an excellent leaving group in glycosylation reactions. The carbon-fluorine bond is relatively strong compared to other carbon-halogen bonds, but its reactivity can be enhanced by using appropriate Lewis acid promoters. This controlled reactivity allows for selective glycosylation under specific conditions .

Stability Considerations

The compound is relatively stable under anhydrous conditions but can undergo hydrolysis in the presence of moisture, particularly under acidic or basic conditions. For long-term storage, it should be kept under dry conditions at low temperatures (typically -20°C) to prevent degradation .

Applications in Carbohydrate Chemistry

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride has found extensive use in various aspects of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates.

Glycosylation Reactions

The compound serves as an efficient glycosyl donor in the synthesis of galactosides and more complex galactose-containing oligosaccharides. Its utility in glycosylation reactions stems from the controlled activation of the anomeric fluoride under specific conditions, allowing for selective glycoside bond formation .

Synthesis of Bioactive Compounds

This galactosyl fluoride has been employed in the synthesis of biologically important glycoconjugates, including fragments of arabinogalactan proteins, blood group antigens, and various glycolipids. A notable example is its utilization in the total synthesis of X hapten (III3 Fuc alpha-nLc4 Cer), where it served as a key glycosyl donor .

Oligosaccharide Synthesis

The compound has been used in the single-step synthesis of galactans via oligomerization reactions. Research has demonstrated that under appropriate conditions, the compound can undergo controlled oligomerization to yield di-, tri-, and tetrasaccharides in isolable yields .

Mechanism of Action in Glycosylation Reactions

The glycosylation mechanism using 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride typically involves activation by a Lewis acid promoter, followed by nucleophilic attack by an alcohol acceptor.

Activation by Lewis Acids

The fluoride donor can be activated using various Lewis acids, including BF₃·Et₂O, SnCl₂/AgB(C₆F₅)₄, and lanthanide-based promoters such as La(ClO₄)₃. These Lewis acids coordinate to the fluoride, enhancing its leaving group ability and facilitating the formation of an oxocarbenium ion intermediate .

Stereoselectivity Control

The stereochemical outcome of glycosylation reactions can be controlled by the choice of promoter, solvent, and reaction temperature. For example, using SnCl₂/AgB(C₆F₅)₄ as the promoter system tends to favor β-selectivity, while other conditions may lead to α/β mixtures or predominantly α-products .

Recent research has demonstrated that catalytic BF₃·Et₂O can activate even "disarmed" glycosyl fluorides (those with electron-withdrawing protecting groups) to give glycosylated compounds in high yields. Mechanistic studies indicate that the coexistence of BF₃ and SiF₄, generated by the reaction of HF with glass vessels, plays a crucial role in catalyzing such glycosylations .

Comparative Analysis with Similar Compounds

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride belongs to a broader family of glycosyl donors, each with distinct properties and applications.

Comparison with Other Glycosyl Fluorides

| Glycosyl Fluoride | Molecular Weight (g/mol) | Key Differences | Glycosylation Selectivity |

|---|---|---|---|

| 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride | 350.29 | Galactose-based; C-4 hydroxyl equatorial | Often α-selective, but β-selective with certain promoters |

| 2,3,4,6-tetra-o-Acetyl-alpha-D-glucopyranosyl fluoride | 350.29 | Glucose-based; C-4 hydroxyl axial | Generally β-selective |

| 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride | Not provided | Contains phthalimido group at C-2 | Enhanced reactivity due to absence of participating acetyl at C-2 |

| 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride | 542.65 | Contains benzyl protecting groups | Increased reactivity ("armed") compared to acetylated variants |

The stereochemical outcome of glycosylation reactions varies significantly among these compounds, primarily due to differences in the protecting groups and the underlying sugar structure .

Reactivity Differences

Glycosyl fluorides with electron-donating protecting groups (such as benzyl groups) are generally more reactive ("armed") than those with electron-withdrawing protecting groups (such as acetyl groups) which are considered "disarmed." This difference in reactivity has been exploited in selective glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed donor .

Research Findings and Applications

Current research involving 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride spans various areas of carbohydrate chemistry and glycobiology.

Galactan Synthesis

One notable application is in the single-step synthesis of galactans via oligomerization of 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride. Researchers discovered that when using La(ClO₄)₃ as a promoter and potassium carbonate as a base in acetonitrile, the compound undergoes controlled oligomerization to yield di-, tri-, and even tetrasaccharides in isolable yields .

Conformationally Armed Glycosyl Donors

Studies on 3,6-tethered glycosyl donors, including fluoride derivatives, have revealed interesting insights into the relationship between conformation and reactivity. These conformationally constrained derivatives often exhibit altered reactivity and selectivity profiles compared to their non-tethered counterparts .

Catalytic Activation

Recent research has demonstrated that catalytic amounts of BF₃·Et₂O can effectively activate glycosyl fluorides, even disarmed ones, under specific conditions. This finding challenges the conventional wisdom that stoichiometric amounts of promoters are necessary for glycosylation reactions involving disarmed donors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume